盐酸8-氨基喹啉-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

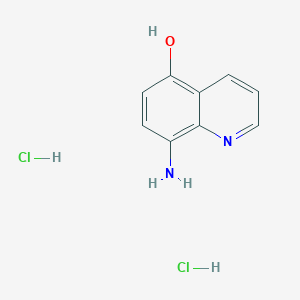

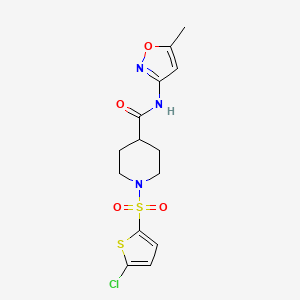

8-Aminoquinolin-5-ol dihydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its biological activity, particularly in the context of cancer research and treatment. The compound's relevance stems from its role in the ubiquitin-proteasome system (UPS), which is crucial for cell proliferation and programmed cell death. Abnormalities in the UPS are linked to various pathological conditions, including cancer, where proteasome over-activity is observed. As such, derivatives of 8-hydroxyquinoline, including amino- and chloro-substituted variants, have been investigated for their potential as anticancer agents due to their ability to inhibit proteasome activity and induce apoptosis in cancer cells .

Synthesis Analysis

The synthesis of 8-aminoquinolin-5-ol dihydrochloride and related compounds is not explicitly detailed in the provided papers. However, the literature suggests that these compounds can be synthesized through various chemical reactions, often involving the substitution of different functional groups on the quinoline ring. The synthesis process is critical for ensuring the purity and efficacy of the compounds for biological applications .

Molecular Structure Analysis

The molecular structure of 8-aminoquinolin-5-ol dihydrochloride is closely related to that of other 8-hydroxyquinoline derivatives. These compounds can form complexes with metals, such as copper, which can significantly affect their biological activity. For instance, copper ions have been shown to increase the activity of 8-hydroxyquinoline derivatives, although this effect was not observed with 5-amino-8-hydroxyquinoline . The molecular interactions and the ability to form complexes are essential for understanding the mechanism of action of these compounds.

Chemical Reactions Analysis

8-Aminoquinolin-5-ol dihydrochloride and similar compounds participate in various chemical reactions, particularly those involving redox processes. For example, 8-aminoquinolines have been implicated in the oxidation of hemoglobin to methemoglobin, a process that can lead to hemotoxicity. This reaction involves the transfer of an electron from the drug to oxygen, facilitating the conversion of oxygen to hydrogen peroxide and the subsequent oxidation of Fe(II) to Fe(III) . Understanding these chemical reactions is crucial for the development of safer and more effective drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-aminoquinolin-5-ol dihydrochloride are influenced by its molecular structure and the presence of functional groups. These properties determine the compound's solubility, stability, and reactivity, which are important for its biological applications. The compound's ability to form hydrogen-bonded structures, as seen in the proton-transfer compounds of 8-aminoquinoline, is indicative of its potential for forming stable complexes and interactions with biological molecules .

科学研究应用

抗寄生虫和抗疟疾活性

盐酸8-氨基喹啉-5-醇及其衍生物因其抗寄生虫和抗疟疾特性而被广泛研究。该化合物及其类似物,如伯喹和塔菲喹,在潜伏性疟疾的治疗中发挥了重要作用,对地方性疟疾表现出良好的前景(Baird, 2019)。此外,8-氨基喹啉衍生物的金属配合物表现出显着的抗疟疾和抗菌活性,特别是对革兰氏阴性菌,表明它们作为新型抗疟疾和抗菌剂的潜力(Phopin 等,2016)。

化学传感器应用

8-氨基喹啉骨架已被用于开发荧光增强化学传感器。一项研究重点介绍了一种新型分子化学传感器的设计,该传感器在双通道模式下对 Mg2+、Zn2+ 和 Co2+ 表现出选择性和灵敏度,为多分析物检测提供了潜在的应用(Li 等,2014)。

生物有机和药用化学

该化合物的类似物在生物有机和药用化学中显示出巨大的潜力。例如,发现 5-苯氧基 8-氨基喹啉类似物是单胺氧化酶 (MAO) 的有效抑制剂,表明它们与增强 8-氨基喹啉的代谢稳定性有关,并表明它们有可能用作选择性 MAO 抑制剂(Chaurasiya 等,2012)。此外,基于 5-(het)芳基 8-氨基喹啉酰胺骨架的化合物表现出有希望的抗菌和细胞毒活性,表明它们在开发新型抗菌和细胞毒剂中的适用性(Spandana 等,2020)。

安全和危害

未来方向

While specific future directions for 8-Aminoquinolin-5-ol dihydrochloride are not mentioned in the search results, a related compound, 5-amino-8-hydroxyquinoline, has been used to fabricate novel fibrous materials with diverse biological properties. These materials have shown potential for diverse biological applications, including antibacterial, antifungal, and anticancer activities .

属性

IUPAC Name |

8-aminoquinolin-5-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDNWYQJSGQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoquinolin-5-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

methanone](/img/structure/B2529417.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)